molecular formula C6H5BrN2O3 B1586308 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium CAS No. 60323-99-1

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium

Cat. No. B1586308
CAS RN: 60323-99-1
M. Wt: 233.02 g/mol
InChI Key: FXJATGFTSNBVNK-UHFFFAOYSA-N
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Description

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium is a chemical compound with the following properties:



  • Chemical Formula : C<sub>6</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>3</sub>

  • IUPAC Name : 2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium

  • SMILES Notation : CC1=CN+[O-])Br)[O-]



Molecular Structure Analysis

The molecular structure of 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium consists of a pyridine ring with a bromine atom, a methyl group, and a nitro group attached. The nitro group provides polarity, affecting its reactivity and properties.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Melting Point : Varies (requires experimental determination)

  • Solubility : Soluble in certain organic solvents

  • Color : Likely yellow or pale-colored due to the nitro group

  • Stability : Sensitive to light, heat, and moisture


Safety And Hazards


  • Toxicity : As a nitro compound, it may pose health risks. Handle with care.

  • Hazardous Reactions : Avoid contact with strong reducing agents.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Future research on 2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium should focus on:



  • Elucidating its biological activity and potential applications.

  • Investigating its stability under various conditions.

  • Developing synthetic routes for targeted derivatives.


Please note that the information provided here is based on available data, and further scientific exploration is essential for a comprehensive understanding of this compound.


properties

IUPAC Name

2-bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJATGFTSNBVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[N+]1[O-])Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372855
Record name 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methyl-4-nitro-1-oxidopyridin-1-ium

CAS RN

60323-99-1
Record name 2-Bromo-6-methyl-4-nitro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Concentrated nitric acid (4 mL) was added to cold concentrated sulfuric acid (7 mL). 2-Bromo-6-methyl-pyridine 1-oxide (820 mg, 4.36 mmol) was added to this and then heated at 70° C. for 4 h. The mixture was cooled and poured slowly into ice-cold water (100 mL) and basified to pH ˜8 with sodium bicarbonate solution. This was extracted with ethyl acetate (4×50 mL) then the combined organic layers were dried over anhydrous sodium sulfate and concentrated to give a residue which was purified by washing with pentane (50 mL) to afford 2-bromo-6-methyl-4-nitro-pyridine 1-oxide (0.41 g, 40%) as a free flowing yellow solid.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To cooled nitric acid (concentrated, 168 ml) was added sulfuric acid (concentrated, 300 ml) under cooling followed by 2-bromo-6-methyl-pyridine 1-oxide (35 g, 0.186 mol). The mixture was stirred at 70° C. for 4 hours, cooled to room temperature and poored slowly on crushed ice. A stream of nitrogen was bubbled through the mixture overnight. The mixture was basified to pH 8 under cooling with NaOH (10N, ca. 1 L), diluted with water (3 L) and extracted with DCM (5×). The combined organic phases were dried (sodium sulfate) and evaporated to dryness to yield 27.6 g of a yellow crystaline solid (0.118 mol, 57%).
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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